molecular formula C9H12O2 B14658823 Methyl cyclohepta-1,6-diene-1-carboxylate CAS No. 42403-33-8

Methyl cyclohepta-1,6-diene-1-carboxylate

Katalognummer: B14658823
CAS-Nummer: 42403-33-8
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: KGEJMNQZHPFAOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl cyclohepta-1,6-diene-1-carboxylate is an organic compound characterized by a seven-membered ring with a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl cyclohepta-1,6-diene-1-carboxylate typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the seven-membered ring structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl cyclohepta-1,6-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl cyclohepta-1,6-diene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl cyclohepta-1,6-diene-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The compound’s reactivity is influenced by the electronic and steric effects of the seven-membered ring structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 1-cyclopentene-1-carboxylate: A five-membered ring analog with similar reactivity.

    Methyl 1-cyclohexene-1-carboxylate: A six-membered ring analog with comparable chemical properties.

Uniqueness

Methyl cyclohepta-1,6-diene-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying ring strain and reactivity in organic chemistry.

Eigenschaften

CAS-Nummer

42403-33-8

Molekularformel

C9H12O2

Molekulargewicht

152.19 g/mol

IUPAC-Name

methyl cyclohepta-1,6-diene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7-8/h4,6-7H,2-3,5H2,1H3

InChI-Schlüssel

KGEJMNQZHPFAOB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CCCCC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.